molecular formula C7H11NO2 B171139 (2-Isopropyl-1,3-oxazol-4-yl)methanol CAS No. 162740-03-6

(2-Isopropyl-1,3-oxazol-4-yl)methanol

Cat. No. B171139
CAS RN: 162740-03-6
M. Wt: 141.17 g/mol
InChI Key: NCXGFKHNRCWGFO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2-Isopropyl-1,3-oxazol-4-yl)methanol” consists of a five-membered oxazole ring with a methanol and isopropyl group attached . The InChI code for this compound is 1S/C7H11NO2/c1-5(2)7-8-6(3-9)4-10-7/h4-5,9H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Precursors in Synthesis

Oxazole derivatives are valuable intermediates in the synthesis of complex molecules. For instance, the synthesis of biomimetic chelating ligands involves oxazole derivatives as precursors, showcasing their utility in crafting molecules with potential applications in chemistry and biology (Gaynor, McIntyre, & Creutz, 2023).

Catalysis

In catalysis, oxazole compounds have demonstrated significant potential. A notable example includes the facilitation of cyclic phosphate intermediates in catalytic reactions, which is crucial for isomerization processes. This application underscores the role of oxazole derivatives in enhancing the efficiency of chemical transformations (Tsang, Edwards, Melnychuk, Liu, Liu, Neverov, Williams, & Brown, 2009).

Material Science

Oxazole derivatives are also integral in material science, particularly in the development of novel polymers with unique properties. For example, poly(2-propyl-2-oxazoline)s exhibit interesting solution behavior in water-methanol mixtures, which is crucial for understanding polymer-solvent interactions and designing responsive materials (Pooch, Teltevskij, Karjalainen, Tenhu, & Winnik, 2019).

Corrosion Inhibition

The corrosion inhibition performance of oxazole derivatives on metals highlights their importance in industrial applications. Such compounds significantly reduce the corrosion rate in aggressive environments, providing a protective layer on the metal surface. This application is crucial for the maintenance and longevity of metal structures (Rahmani, El-hajjaji, Hallaoui, Taleb, Rais, Azzouzi, Labriti, Alaoui, & Hammouti, 2018).

Safety and Hazards

While specific safety data for “(2-Isopropyl-1,3-oxazol-4-yl)methanol” is not available, general safety precautions for handling similar chemical compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

(2-propan-2-yl-1,3-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(2)7-8-6(3-9)4-10-7/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXGFKHNRCWGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444599
Record name (2-Isopropyl-1,3-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162740-03-6
Record name (2-Isopropyl-1,3-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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